molecular formula C10H8ClN3OS B1461610 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 885268-36-0

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No. B1461610
M. Wt: 253.71 g/mol
InChI Key: VUNFVGABWSAHLZ-UHFFFAOYSA-N
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Description

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound with the CAS Number: 885268-36-0 . It has a molecular weight of 253.71 .


Molecular Structure Analysis

The InChI Code for 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is 1S/C10H8ClN3OS/c11-6-8 (15)12-10-13-9 (16-14-10)7-4-2-1-3-5-7/h1-5H,6H2, (H,12,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a solid compound with a molecular weight of 253.71 . Its IUPAC name is 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide .

Scientific Research Applications

  • Anticancer Activity

    • Field : Medical and Pharmaceutical Research
    • Application Summary : 1,3,4-thiadiazole derivatives, including “2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide”, have been studied for their potential as anticancer agents . These compounds have shown the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds would be synthesized in a lab and then tested in vitro (in a lab setting) and in vivo (in a living organism) for their anticancer effects .
    • Results : Some studies have found that certain 1,3,4-thiadiazole derivatives show significant therapeutic potential . For example, one study found that certain derivatives showed considerable anticancer activity against Hep-2 cell lines .
  • Antibacterial Activity

    • Field : Microbiology and Pharmaceutical Research
    • Application Summary : 1,3,4-thiadiazole derivatives have also been studied for their antibacterial activity . These compounds have been found to have an inhibitory effect on various bacteria strains .
    • Methods of Application : Similar to the anticancer application, the specific methods would depend on the specific study. Generally, these compounds would be synthesized and then tested against various bacteria strains in a lab setting .
    • Results : One study found that certain 1,3,4-thiadiazole molecules had an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

properties

IUPAC Name

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(16-14-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNFVGABWSAHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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